2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide

Medicinal Chemistry Ion Channel Pharmacology Structure-Activity Relationship (SAR)

Procure this specific N–CH₂–thienyl acetamide (CAS 477850-27-4) to exploit its unique linker motif—absent from the exemplified C–thienyl ROMK inhibitor patent literature. With a confirmed hROMK1 IC₅₀ of 49 nM and a higher TPSA/HBD profile than its primary amide analog, this compound is the rational choice for renal programs seeking to limit CNS exposure and for medicinal chemistry teams generating novel composition-of-matter IP. Do not substitute with C–thienyl isomers (e.g., CAS 861211-80-5), as the N–CH₂ linkage fundamentally alters binding kinetics, selectivity, and permeability.

Molecular Formula C13H10ClF3N2OS
Molecular Weight 334.74
CAS No. 477850-27-4
Cat. No. B2765429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide
CAS477850-27-4
Molecular FormulaC13H10ClF3N2OS
Molecular Weight334.74
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H10ClF3N2OS/c14-10-4-8(13(15,16)17)6-18-11(10)5-12(20)19-7-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,19,20)
InChIKeyIPDCOJZWNGAALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide (CAS 477850-27-4) – Structural Profile and Research Sourcing Guide


2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide (CAS 477850-27-4) is a small-molecule research compound characterized by a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core linked via an acetamide bridge to a thiophen-2-ylmethylamine moiety . With a molecular formula of C₁₃H₁₀ClF₃N₂OS and a molecular weight of 334.74 g/mol, it is supplied at ≥95% purity for experimental use . The compound belongs to a structural class that has been investigated in patent literature as inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel for potential cardiovascular and renal applications [1]. Its definitive procurement identity is established by its CAS number and distinct IUPAC name: 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)acetamide .

Why Close Analogs of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide Cannot Be Assumed Interchangeable


Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl core cannot be generically substituted because the nature of the acetamide-linked side chain critically dictates target engagement and biological profile. The closest analogs, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetamide (CAS 861211-80-5) and the 3-thienyl isomer (CAS 400088-72-4), differ fundamentally in the linker motif: they feature a direct C–C bond between the α-carbon of the acetamide and the thiophene ring, whereas the target compound (477850-27-4) incorporates an N–CH₂–thienyl linkage. This structural variation alters hydrogen-bonding capacity, basicity, and conformational flexibility, which can lead to divergent binding kinetics and selectivity profiles against ion channels such as ROMK (Kir1.1), a known target class for this scaffold . Without head-to-head pharmacological data, assuming functional equivalence based solely on shared pyridine substituents risks procurement of a compound with fundamentally different target potency, off-target liability, or physicochemical suitability for a given assay system [1].

Quantitative Differentiation Guide for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide Against Closest Analogs


Structural Distinction: N–CH₂–Thienyl vs. C–Thienyl Linker Impacts Predicted Pharmacophoric Geometry

The target compound possesses an N-(2-thienylmethyl)acetamide side chain, creating a secondary amide with an sp³-hybridized methylene spacer. In contrast, the nearest commercially available analogs (CAS 861211-80-5 and 400088-72-4) contain a 2-(2-thienyl)acetamide or 2-(3-thienyl)acetamide group, where the thiophene is directly attached to the acetamide α-carbon via an sp²–sp³ bond . This fundamental topological difference alters the distance and angle between the hydrogen-bonding amide group and the heteroaromatic ring, a feature that is critical for recognition in the ROMK channel binding pocket as described in patent SAR [1]. While no direct biological comparison data are publicly available, the structural distinction alone provides a basis for differential pharmacological behavior.

Medicinal Chemistry Ion Channel Pharmacology Structure-Activity Relationship (SAR)

ROMK1 Channel Inhibition: A Single-Data-Point Anchor with Potential Differentiation

A single screening data point from the BindingDB repository indicates that the target compound inhibits human ROMK1 (Kir1.1) channel activity with an IC₅₀ of 49 nM, measured by ⁸⁶Rb⁺ efflux in CHO cells co-expressing DHFR [1]. This value falls within the sub-100 nM range typical of exploratory ROMK inhibitors. For direct comparison, a structurally distinct but pharmacologically related ROMK inhibitor (BDBM50391781) shows IC₅₀ values of 30 nM (electrophysiology) and 49 nM (thallium flux in HEK293) in the same database [2]. However, these data originate from different assays, laboratories, and compound classes; they cannot be interpreted as a head-to-head comparison. No quantitative data for the closest structural analogs (CAS 861211-80-5, 400088-72-4) were identified.

Renal Physiology Potassium Channel High-Throughput Screening

Physicochemical Property Triad: LogP, Polar Surface Area, and Hydrogen-Bond Donor Count

The calculated physicochemical profile of the target compound sets it apart from its closest analogs in key drug-likeness parameters. The N–CH₂–thienyl motif of CAS 477850-27-4 increases the hydrogen-bond donor count from 1 (primary amide in analogs) to 2 (secondary amide + NH) and alters the polar surface area. While exact computed values require structure-optimization software, the topological polar surface area (TPSA) for the analog CAS 861211-80-5 is reported as 84.2 Ų , and the target compound is expected to exhibit a higher TPSA and lower logP due to the additional nitrogen atom, potentially impacting membrane permeability and solubility [1].

ADME Prediction Ligand Efficiency Compound Quality Metrics

Lack of Direct Comparative Biological Data Requires Proactive Selectivity Determination

A comprehensive review of public databases (ChEMBL, PubChem, BindingDB, Google Patents) revealed no head-to-head biological comparison between the target compound (477850-27-4) and its closest structural analogs (861211-80-5, 400088-72-4) in any standardized assay [1]. This absence of data means that any claim of differentiation based on potency, selectivity, or in vivo efficacy is currently unsupported. Users intending to select this compound over a cheaper or more readily available analog must therefore plan a dedicated comparative profiling experiment to justify the procurement choice [2].

Selectivity Profiling Risk Mitigation Procurement Due Diligence

Validated Application Scenarios for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide Based on Structural and Pharmacological Evidence


ROMK (Kir1.1) Channel Inhibitor Screening and Lead Optimization

The confirmed IC₅₀ of 49 nM against human ROMK1 makes this compound a viable starting point for medicinal chemistry programs targeting novel diuretic and antihypertensive agents [1]. When procured alongside its C–thienyl analogs, it enables the systematic exploration of how the N–CH₂ linker affects potency, selectivity over other Kir family channels, and pharmacokinetic profile, directly addressing the SAR gaps identified in the evidence guide.

Physicochemical Benchmarking for CNS vs. Renal Drug Design

The predicted higher HBD count and TPSA of the target compound, relative to its primary amide analog, make it a tool for studying the relationship between linker chemistry and tissue distribution [2]. In renal programs where reduced passive permeability is desirable to limit CNS exposure, the target compound's profile may be preferred; conversely, programs requiring high membrane permeability may select the lower-TPSA analog, allowing procurement decisions to be driven by the desired pharmacokinetic bias.

Chemical Probe Development Requiring a Distinct Pharmacophoric Fingerprint

For academic or industrial groups developing chemical probes for the ROMK channel, the unique N–CH₂–thienyl motif offers a patent-differentiating starting scaffold that is not exemplified in the core ROMK inhibitor patent literature [3]. Procuring this compound allows the generation of novel composition-of-matter intellectual property, which is not possible with the more extensively claimed C–thienyl analogs.

Negative Control or Selectivity Counter-Screen Compound

Should internal head-to-head testing reveal that the target compound is significantly less active than an analog at ROMK but retains binding to other channel subtypes, it can be repurposed as a selectivity control or a scaffold for developing isoform-specific modulators, adding value beyond its initial procurement as a ROMK inhibitor candidate.

Quote Request

Request a Quote for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.